PF-06424439

Beschreibung

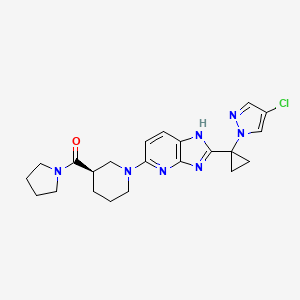

PF-06424439 is an orally bioavailable, selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis and lipid droplet (LD) biogenesis. With an IC50 of 14 nM against DGAT2, it exhibits slow-reversible, time-dependent inhibition in a non-competitive manner relative to acyl-CoA substrates . Structurally, it is an imidazopyridine derivative (molecular formula: C22H26ClN7O; molecular weight: 439.94 g/mol) .

Mechanism and Pharmacological Effects

DGAT2 catalyzes the final step of triglyceride synthesis, critical for LD formation. This compound reduces LD accumulation in cancer cells, impairing their ability to manage oxidative stress and store excess lipids . In MCF7 breast cancer cells, pretreatment with this compound (10 µM for 72 hours) enhances radiosensitivity by:

- Increasing DNA double-strand breaks (DSBs) post-irradiation (e.g., 65% reduction in clonogenic survival at 6 Gy) .

- Modulating lipid metabolism genes (e.g., downregulating FASN, HMGCR, and PLIN1) and cancer stem cell (CSC) markers (CD44, CD166) .

- Suppressing epithelial-mesenchymal transition (EMT) by reducing Vimentin and SNAIL expression while upregulating E-Cadherin .

Therapeutic Potential this compound synergizes with radiotherapy to overcome radioresistance in breast cancer models. Its LD-depleting activity disrupts metabolic adaptations that protect cancer cells from radiation-induced damage . Notably, it also demonstrates efficacy in reducing gastric cancer metastasis in vivo .

Eigenschaften

IUPAC Name |

[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHNKPBYOPQTRG-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Imidazopyridine Synthesis

The foundational synthetic pathway for this compound involves the cyclization of diamine intermediate II with imidate III (Scheme 1). This step forms the imidazopyridine core, critical for DGAT2 inhibition. The reaction proceeds under mild acidic conditions, yielding a racemic mixture due to the chiral center at the cyclopropane bridge.

Key Reaction Conditions

| Parameter | Details |

|---|---|

| Reactants | Diamine II , Imidate III |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60–80°C |

| Catalyst | Ammonium acetate |

| Yield | 65–75% |

Alternative Route via Lactate-Derived Acid V

To address racemization challenges, an alternative route employs enantiomerically pure acid V , synthesized from methyl lactate through S<sub>N</sub>2 displacement (Scheme 2). Coupling with pyridine IVa using propylphosphonic anhydride (T3P) minimizes epimerization, achieving >95% enantiomeric excess (ee).

Advantages of T3P Coupling

-

Reduced Epimerization : Stabilizes intermediates during amidation.

-

High Efficiency : Yields amide VI in 85–90% purity.

Optimization of Chiral Resolution

Diastereomer Separation

Initial synthetic routes produced diastereomeric mixtures at the methyl-bearing stereocenter. Chiral chromatography (Chiralpak IC column, hexane:isopropanol 70:30) resolved 3 and 4 with >99% diastereomeric excess (de).

Crystallization Strategies

Crystalline forms of this compound were critical for pharmacokinetic consistency:

| Form | Conditions | Purity |

|---|---|---|

| Methanesulfonate Salt | Acetonitrile, 25°C | ≥98% |

| Monohydrate HCl Salt | THF, hydrochloric acid | ≥99% |

| Neutral Form | Isopropanol, reflux | ≥98% |

Analytical Characterization

Structural Confirmation

Purity Assessment

HPLC analysis (Agilent Zorbax SB-C18 column, 0.1% TFA in acetonitrile/water gradient) confirmed ≥98% purity across batches.

Industrial-Scale Considerations

Metabolism-Driven Modifications

To mitigate rapid N-glucuronidation, a cyclopropyl ring was introduced between aromatic systems, reducing hepatic clearance in preclinical models. This modification shifted metabolism to CYP3A4, necessitating DDI risk assessments during scale-up.

Comparative Analysis of Synthetic Approaches

Analyse Chemischer Reaktionen

Arten von Reaktionen: PF-06424439 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten in das Molekül einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

One of the most notable applications of PF-06424439 is its use in enhancing the effectiveness of radiotherapy for breast cancer. Research indicates that pre-treatment with this compound increases the radiosensitivity of MCF7 breast cancer cells. This effect is attributed to several mechanisms:

- Reduction in Lipid Droplets : this compound treatment significantly reduces lipid droplet content, which is associated with cancer stem cell characteristics and tumorigenicity .

- Increased Oxidative Stress : The compound induces reactive oxygen species (ROS) generation, which contributes to DNA damage and enhances the effects of radiation therapy .

- Inhibition of Cell Migration : Wound healing assays demonstrate that this compound decreases the migratory ability of MCF7 cells, potentially reducing metastasis .

Table 1: Effects of this compound on MCF7 Breast Cancer Cells

| Treatment | Lipid Droplet Content | Colony Formation (%) | Migration (%) |

|---|---|---|---|

| Control | High | 100 | 100 |

| This compound (72h) | Low | 35 | 62 |

| Radiation (6 Gy) | Moderate | 50 | 80 |

| This compound + Radiation | Very Low | 35 | 62 |

Glioblastoma Research

This compound has also been investigated for its effects on glioblastoma, a highly aggressive brain tumor. Studies suggest that inhibition of DGAT2 may enhance cell death by increasing ceramide levels in glioblastoma cell lines . By modulating lipid metabolism, this compound could potentially serve as an adjunct therapy to improve outcomes in patients with this challenging malignancy.

Study on MCF7 Cells

In a controlled study, MCF7 cells were treated with this compound for 72 hours before exposure to varying doses of X-ray radiation. The results showed a significant decrease in colony-forming ability, indicating enhanced radiosensitivity:

- Clonogenic Assays : Cells pre-treated with this compound exhibited a reduction in colony formation by approximately 65% when exposed to 6 Gy radiation compared to untreated controls .

Inhibition of Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to affect markers associated with epithelial-mesenchymal transition, which is crucial for cancer metastasis:

- Western Blot Analysis : The compound reduced Vimentin protein expression while slightly increasing E-cadherin levels after treatment, suggesting a shift towards a less invasive phenotype .

Broader Implications and Future Directions

The applications of this compound extend beyond breast cancer and glioblastoma; ongoing research is exploring its potential in other malignancies characterized by altered lipid metabolism. The modulation of lipid droplets may provide new avenues for therapeutic interventions aimed at not only enhancing chemotherapy and radiotherapy efficacy but also targeting cancer stem cells directly.

Wirkmechanismus

PF-06424439 exerts its effects by inhibiting diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in the final step of triglyceride synthesis. The compound binds to the active site of DGAT2 in a noncompetitive manner with respect to the acyl-CoA substrate, leading to a reduction in triglyceride synthesis . This inhibition results in decreased lipid accumulation in the liver and other tissues.

Vergleich Mit ähnlichen Verbindungen

Key Differences

- DGAT1 is ubiquitously expressed and primarily involved in systemic lipid storage, whereas DGAT2 is enriched in hepatocytes and cancer cells .

MGAT2 Inhibitors: JTP-103237

Functional Contrast

- MGAT2 inhibition alters dietary fat absorption, while DGAT2 inhibition directly disrupts intracellular lipid storage in cancer cells.

- This compound’s radiosensitizing effects are absent in JTP-103237, which focuses on systemic metabolic regulation .

ACAT Inhibitors: Glabrol

| Parameter | This compound | Glabrol (ACAT Inhibitor) |

|---|---|---|

| Target Enzyme | DGAT2 | ACAT (cholesterol esterification) |

| Key Effects | LD depletion, EMT suppression | Reduces cholesterol ester accumulation |

| Therapeutic Focus | Cancer | Hypercholesterolemia, atherosclerosis |

Mechanistic Divergence

- ACAT inhibitors primarily target cholesterol metabolism, whereas this compound affects triglyceride-rich LDs critical for cancer cell survival .

Key Research Findings and Data Tables

Table 1: Radiosensitization by this compound in MCF7 Cells

| Parameter | This compound + 6 Gy Radiation | Radiation Alone |

|---|---|---|

| Clonogenic Survival | 35% of control | 100% of control |

| DNA DSBs (γ-H2AX foci) | 2.5-fold increase | Baseline |

| Lipid Droplet Content | 50% reduction | 20% increase |

| CD44 mRNA Expression | 40% reduction | No significant change |

Source :

Table 2: Selectivity Profile of Lipid Metabolism Inhibitors

| Compound | Target | IC50 | Cancer Application | Metabolic Application |

|---|---|---|---|---|

| This compound | DGAT2 | 14 nM | Yes | No |

| JTP-103237 | MGAT2 | 19 nM | No | Yes |

| T863 | DGAT1 | Not reported | No | Yes |

Source :

Biologische Aktivität

PF-06424439 is a selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis. This compound has garnered attention in various research contexts due to its potential therapeutic applications, particularly in metabolic disorders and cancer.

This compound inhibits DGAT2, leading to reduced triglyceride levels and altered lipid metabolism. This inhibition can affect cell survival and proliferation in various cancer cell lines, making it a candidate for further investigation in cancer therapies.

Research Findings

- Inhibition of Lipid Synthesis : Studies have demonstrated that this compound effectively reduces neutral lipid synthesis in several cell lines, including HT-1080 and HeLa cells. The compound's ability to decrease lipid accumulation is significant for understanding its role in metabolic diseases and cancer .

- Effects on Cell Mortality : Research indicates that this compound influences cell mortality, particularly in epithelial colon cells and colorectal cancer stem cells. This suggests a potential application in targeting cancer stem cells, which are often resistant to conventional therapies .

- Impact on Glioma Cells : In a study evaluating fatty acid-induced lipotoxicity, this compound was used alongside other inhibitors to assess its effects on glioma growth. The results indicated that the compound could modulate cell survival rates under specific conditions, highlighting its potential as a therapeutic agent in gliomas .

Case Study 1: Epithelial Colon Cells

In vitro studies using epithelial colon cells treated with this compound showed a marked decrease in lipid droplet formation and an increase in apoptosis markers. The experimental setup involved treating cells with varying concentrations of the inhibitor and measuring cell viability through MTT assays.

Case Study 2: Colorectal Cancer Stem Cells

A separate study focused on colorectal cancer stem cells demonstrated that this compound significantly reduced the viability of these cells when combined with other chemotherapeutic agents. The combination therapy showed promise in enhancing the efficacy of existing treatments by targeting resistant cell populations.

Data Table: Biological Activity Summary

| Study | Cell Type | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Epithelial Colon Cells | HT-1080 | 10 | Decreased lipid synthesis |

| Colorectal Cancer Stem Cells | Primary cultures | 5 | Increased apoptosis markers |

| Glioma Cells | U87MG | 20 | Reduced cell viability and lipid droplet formation |

Pharmacokinetics and ADMET Properties

This compound has been characterized for its pharmacokinetic properties, demonstrating favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles in preclinical models. These properties are critical for its potential development as a therapeutic agent.

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Exhibits good tissue distribution with minimal off-target effects.

- Metabolism : Primarily metabolized via glucuronidation.

- Excretion : Excreted mainly through feces with low renal clearance.

Q & A

Q. What is the mechanistic basis of PF-06424439 as a DGAT2 inhibitor, and how does this influence lipid metabolism in experimental models?

this compound selectively inhibits diacylglycerol acyltransferase 2 (DGAT2) with an IC50 of 14 nM, acting as a slow, reversible, time-dependent inhibitor in a non-competitive manner relative to acyl-CoA substrates . To assess its impact on lipid metabolism, researchers should:

- Use hepatocyte models to measure cholesterogenic gene expression via RT-qPCR (e.g., SREBP2 targets) .

- Quantify lipid droplet formation using immunofluorescence or Western blotting for markers like perilipin-2 .

- Validate specificity by comparing DGAT1 inhibition (if applicable) and include HSC70 as a loading control in protein analyses .

Q. Which in vitro and in vivo models are validated for studying this compound’s anti-cancer effects?

Common models include:

- Breast cancer cell lines : MCF7 (hormone receptor-positive), MDA-MB-231 (triple-negative), and SK-BR-3 (HER2-positive) .

- Assays : Migration assays (wound healing over 24–36 hours), EMT marker analysis (E-cadherin, vimentin), and LDH release for cytotoxicity .

- Dosage : 10–100 µM for 24–72 hours, depending on cell line and endpoint .

Advanced Research Questions

Q. How can researchers optimize experimental designs to evaluate this compound’s synergy with chemotherapy agents?

- Combination protocols : Pre-treat cells with this compound (e.g., 10 µM for 72 hours) before administering chemotherapy (e.g., 1 µM doxorubicin for 48 hours) .

- Endpoint selection : Measure cell death via LDH release (normalized to total lysate) and apoptosis markers (e.g., caspase-3 cleavage) .

- Statistical rigor : Use one-way ANOVA with Scheffe post-hoc tests for multi-group comparisons and report mean ± SD from ≥3 replicates .

Q. What methodological considerations are critical when analyzing contradictions in this compound’s efficacy across cell lines?

- Model-specific factors : Account for differences in DGAT2 expression, lipid metabolism dependencies, and genetic backgrounds (e.g., HER2 status in SK-BR-3 vs. MCF7) .

- Data normalization : Use internal controls (e.g., HSC70 for Western blots) and calibrate assays to baseline lipid content .

- Meta-analysis : Compare results across studies using PRISMA guidelines, highlighting variables like treatment duration and dosing .

Q. How should researchers address reproducibility challenges in this compound studies?

- Detailed protocols : Document exact reagent concentrations (e.g., 10 µM this compound in DMSO), incubation times, and instrument settings (e.g., ImageJ Fiji parameters for migration assays) .

- Reagent validation : Confirm DGAT2 inhibition via siRNA knockdown controls and validate antibodies for EMT markers .

- Data transparency : Share raw datasets (e.g., wound closure rates, RT-qPCR Ct values) in supplementary materials or repositories .

Methodological Frameworks

- PICO Framework : Structure questions around Population (e.g., MCF7 cells), Intervention (this compound ± chemotherapy), Comparison (untreated/vehicle controls), and Outcomes (migration inhibition, lipid content) .

- FINER Criteria : Ensure questions are Feasible (e.g., within cell culture constraints), Novel (e.g., unexplored DGAT2-cancer links), and Relevant to lipid metabolism or oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.